REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2.[N+:11]([O-:14])([O-:13])=[O:12].[K+].[OH-].[Na+]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2.[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:14])=[O:12])=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2 |f:1.2,3.4|
|
Name
|
potassium nitrate
|
Quantity
|
8.52 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2CCNC12
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction below 25° C
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured into a 1000-mL
|
Type
|
EXTRACTION
|
Details
|
extracted with three 250-mL portions of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
The chloroform is removed by rotary evaporation
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC=C2CCNC12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 1762.8% |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=C2CCNC12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2.[N+:11]([O-:14])([O-:13])=[O:12].[K+].[OH-].[Na+]>S(=O)(=O)(O)O>[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2.[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:14])=[O:12])=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2 |f:1.2,3.4|
|
Name
|
potassium nitrate
|
Quantity
|
8.52 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2CCNC12
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction below 25° C
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured into a 1000-mL
|
Type
|
EXTRACTION
|
Details
|
extracted with three 250-mL portions of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
The chloroform is removed by rotary evaporation
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC=C2CCNC12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 1762.8% |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC(=C2CCNC12)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |